

Preclinical Profile of TBE-31: A Technical Guide

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Compound of Interest

Compound Name: TBE 31

Cat. No.: B15619724

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Executive Summary

TBE-31, an acetylenic tricyclic bis(cyano enone), is a potent preclinical candidate with significant promise in chemoprevention and cytoprotection. Its primary mechanism of action involves the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. Preclinical studies have demonstrated the efficacy of TBE-31 in mitigating carcinogenesis, inhibiting cell migration, and modulating key signaling pathways involved in cancer progression. This document provides a comprehensive overview of the preclinical data for TBE-31, including detailed experimental protocols and a visual representation of its molecular interactions and experimental workflows.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of TBE-31.

Table 1: In Vivo Pharmacokinetics of TBE-31 in Mice

Parameter	Value	Conditions
Dose	10 µmol/kg	Single oral gavage in C57BL/6 mice
Peak Plasma Concentration (Cmax)	22.3 nM (first peak), 15.5 nM (second peak)	-
Time to Peak (Tmax)	40 minutes (first peak), 4 hours (second peak)	-
Area Under the Curve (AUC0-24h)	195.5 h/nmol/L	-
Terminal Elimination Half-life (t1/2)	10.2 hours	-

Data sourced from studies on the pharmacokinetic and pharmacodynamic properties of orally administered TBE-31[1].

Table 2: In Vivo Efficacy of TBE-31 in a Rat Model of Aflatoxin-Induced Hepatocarcinogenesis

Treatment Group	Aflatoxin-DNA Adducts (fmol/µmol DNA)	Reduction in Pre-neoplastic Lesions (%)
Vehicle Control	~1.8	-
TBE-31 (1 µmol/kg)	~0.8	>90%
TBE-31 (3 µmol/kg)	~0.3	>90%

Data from a study on the potent induction of phase 2 cytoprotective pathways and the blockage of liver carcinogenesis by TBE-31[2].

Table 3: In Vitro Efficacy of TBE-31 on Cell Migration

Cell Line	Assay	IC50
Fibroblasts	Cell Migration Assay	1.0 μ mol/L
Non-Small Cell Lung Tumor Cells	Cell Migration Assay	2.5 μ mol/L

These findings suggest TBE-31 targets linear actin polymerization to alter cell morphology and inhibit cell migration[3].

Table 4: In Vivo Pharmacodynamics of TBE-31: Induction of Cytoprotective Enzymes in Mice

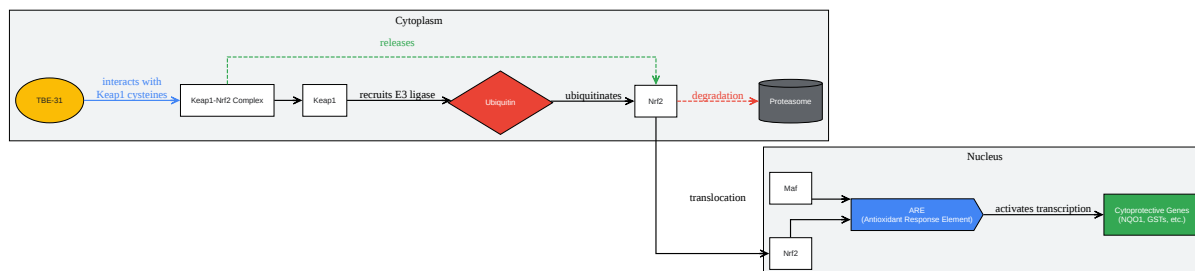
Organ	NQO1 Induction (Fold Change)	GST Induction (Fold Change)
Liver	3.2	2.6
Heart	1.3	1.4
Skin	1.7	1.4
Kidney	3.2	1.9
Stomach	3.2	2.6

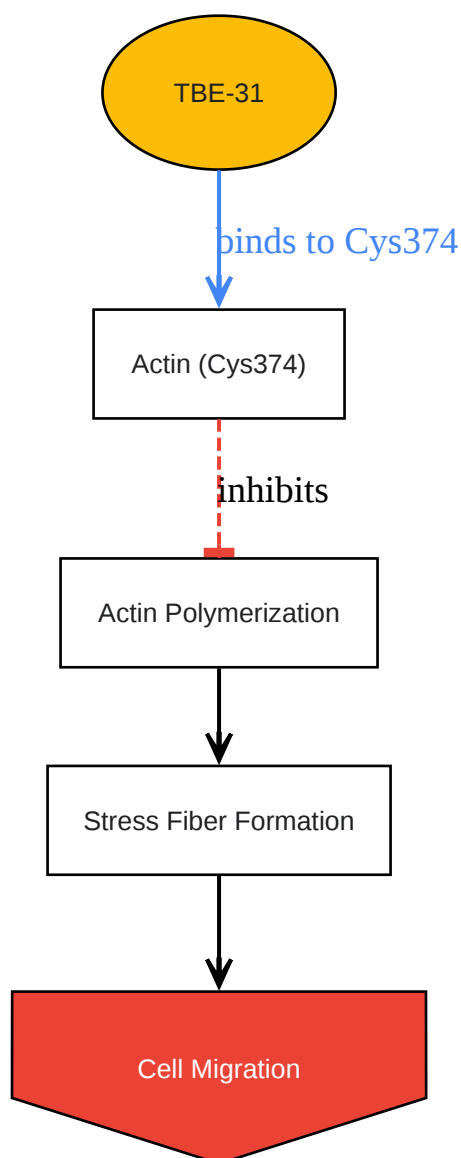
Results are from continuous feeding of TBE-31 (27.6 mg/kg of food) for 18 days in C57BL/6 mice[1].

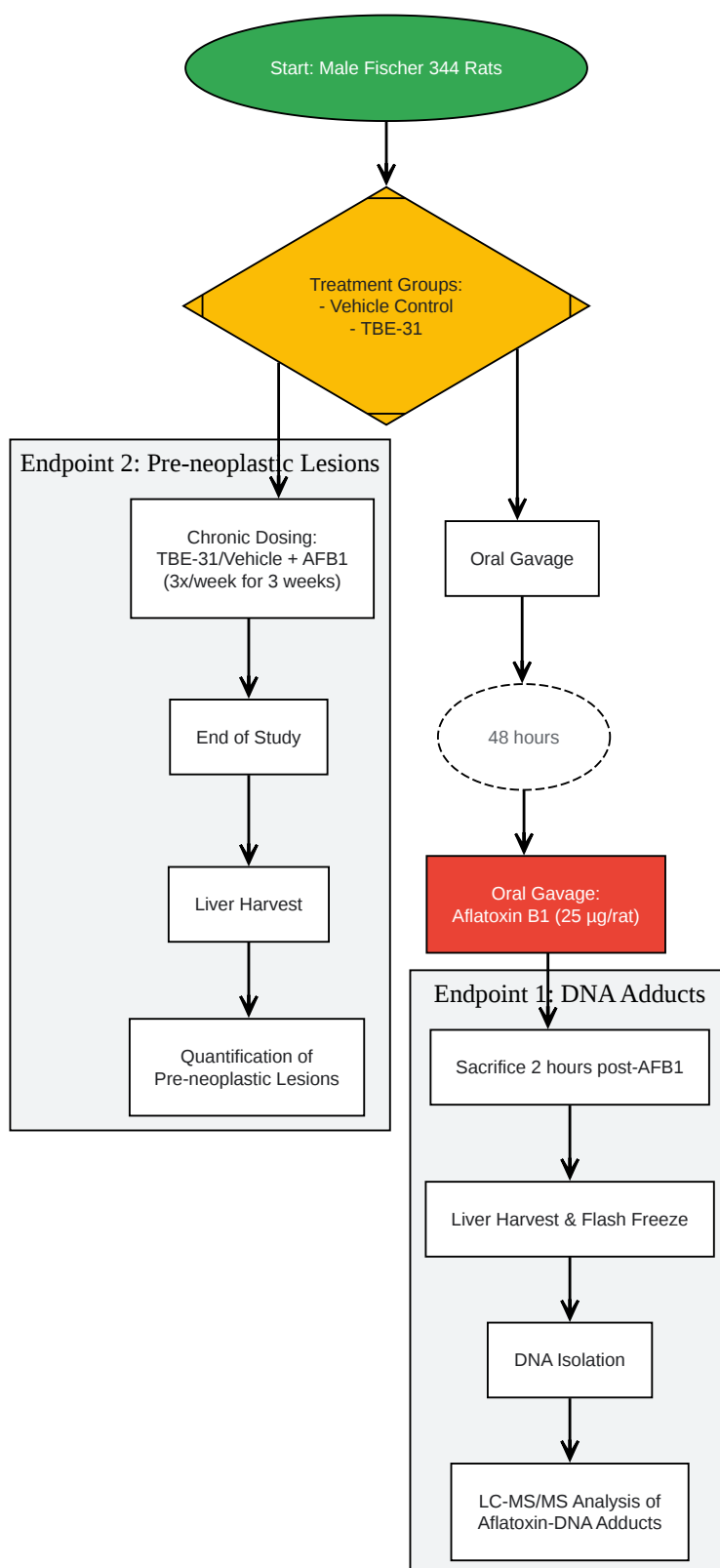
Key Signaling Pathways and Mechanisms of Action

Nrf2 Signaling Pathway Activation

TBE-31 is a potent activator of the Nrf2 signaling pathway. It interacts with specific cysteine residues on Keap1, the primary negative regulator of Nrf2. This interaction disrupts the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective enzymes and proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).







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References

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